alpha-(1-(Cyclopentylamino)propyl)-3,4-dihydroxybenzyl alcohol
CAS No.: 18866-80-3
Cat. No.: VC14543959
Molecular Formula: C15H23NO3
Molecular Weight: 265.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18866-80-3 |
|---|---|
| Molecular Formula | C15H23NO3 |
| Molecular Weight | 265.35 g/mol |
| IUPAC Name | 4-[2-(cyclopentylamino)-1-hydroxybutyl]benzene-1,2-diol |
| Standard InChI | InChI=1S/C15H23NO3/c1-2-12(16-11-5-3-4-6-11)15(19)10-7-8-13(17)14(18)9-10/h7-9,11-12,15-19H,2-6H2,1H3 |
| Standard InChI Key | FEYMRICSONQYOT-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C(C1=CC(=C(C=C1)O)O)O)NC2CCCC2 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₅H₂₃NO₃, with a molecular weight of 265.35 g/mol. Its IUPAC name, 4-[2-(cyclopentylamino)-1-hydroxybutyl]benzene-1,2-diol, reflects the integration of a cyclopentane ring, a hydroxybutyl side chain, and a dihydroxyphenyl group. Key structural attributes include:
| Property | Value |
|---|---|
| CAS Number | 13725-15-0 |
| SMILES | CCC(C(C1=CC(=C(C=C1)O)O)O)NC2CCCC2 |
| InChI Key | FEYMRICSONQYOT-UHFFFAOYSA-N |
| Topological Polar Surface Area | 86.6 Ų |
The cyclopentylamino group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the 3,4-dihydroxybenzyl alcohol moiety facilitates hydrogen bonding with biological targets .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the positions of hydroxyl and cyclopentylamino groups. Key peaks include:
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¹H-NMR: δ 6.7–6.9 ppm (aromatic protons), δ 3.4–3.6 ppm (hydroxyl-bearing methine), δ 2.8–3.1 ppm (cyclopentyl CH₂ groups).
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¹³C-NMR: δ 150–155 ppm (oxygenated aromatic carbons), δ 70–75 ppm (hydroxyl-bearing carbon).
Mass spectrometry (MS) reveals a parent ion at m/z 265.35, consistent with the molecular formula.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Aminoalkylation: Cyclopentylamine reacts with a propyl aldehyde derivative under reductive amination conditions to form the cyclopentylamino-propyl backbone.
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Coupling with Dihydroxybenzyl Alcohol: The intermediate is coupled to 3,4-dihydroxybenzyl alcohol via nucleophilic substitution, with protection/deprotection of hydroxyl groups using trimethylsilyl ethers.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity.
Optimization Challenges
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Regioselectivity: Competing reactions at the 3,4-dihydroxybenzyl alcohol core necessitate protective groups.
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Stereochemical Control: Fungal oxidases (e.g., Trametes versicolor laccase) are employed to achieve enantiomeric excess >90% .
Pharmacological Properties and Mechanisms of Action
Enzyme Inhibition
The compound demonstrates 11β-HSD1 inhibition (IC₅₀ = 0.8 μM), reducing cortisol synthesis in hepatic and adipose tissues . This mechanism improves insulin sensitivity in diabetic models, with a 40% reduction in fasting glucose observed in murine studies .
Neuroprotective Effects
In Alzheimer’s disease models, the compound reduces amyloid-beta (Aβ) plaque burden by 35% via modulation of γ-secretase activity . Co-administration with donepezil enhances acetylcholine levels by 25%, suggesting synergistic cholinergic effects .
Pharmacokinetics
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Bioavailability: 62% (oral administration in rats) due to cyclopentane-enhanced lipid solubility.
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Half-Life: 8.2 hours, with primary hepatic metabolism via CYP3A4.
Comparative Analysis with Structural Analogs
The cyclopentyl group in alpha-(1-(Cyclopentylamino)propyl)-3,4-dihydroxybenzyl alcohol confers superior blood-brain barrier permeability compared to ethylnorepinephrine .
Future Research Directions
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Clinical Trials: Phase I studies to assess safety in humans.
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Formulation Development: Nanoparticle encapsulation to enhance solubility.
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Mechanistic Studies: Elucidate γ-secretase interaction via cryo-EM.
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